molecular formula C6H14O2S B14687104 2-(Ethylsulphonyl)-2-methylpropane CAS No. 34008-94-1

2-(Ethylsulphonyl)-2-methylpropane

Cat. No.: B14687104
CAS No.: 34008-94-1
M. Wt: 150.24 g/mol
InChI Key: INLAPHKWYICSSF-UHFFFAOYSA-N
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Description

2-(Ethylsulphonyl)-2-methylpropane is an organic compound characterized by the presence of an ethylsulphonyl group attached to a methylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulphonyl)-2-methylpropane typically involves the reaction of 2-methylpropane with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-methylpropane+ethylsulfonyl chlorideThis compound+HCl\text{2-methylpropane} + \text{ethylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-methylpropane+ethylsulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulphonyl)-2-methylpropane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulphonyl)-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulphonyl)-2-methylpropane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways and targets depend on the context of its use and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfonyl)-2-methylpropane: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    2-(Ethylsulfonyl)-2-ethylpropane: Similar structure but with an ethyl group on the propane backbone.

Uniqueness

2-(Ethylsulphonyl)-2-methylpropane is unique due to the presence of the ethylsulphonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-ethylsulfonyl-2-methylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S/c1-5-9(7,8)6(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLAPHKWYICSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187619
Record name 2-(Ethylsulphonyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34008-94-1
Record name 2-(Ethylsulphonyl)-2-methylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034008941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethylsulphonyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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